molecular formula C11H8ClNO B13312791 5-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde

5-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B13312791
M. Wt: 205.64 g/mol
InChI Key: NQTZADLZBYQNNF-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the pyrrole ring, which is further substituted with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-chlorobenzaldehyde with pyrrole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-(2-Chlorophenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde
  • 5-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid
  • 5-(2-Chlorophenyl)-1H-pyrrole-2-methanol

Uniqueness

5-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject for further research and development.

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

5-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C11H8ClNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-14)13-11/h1-7,13H

InChI Key

NQTZADLZBYQNNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(N2)C=O)Cl

Origin of Product

United States

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